molecular formula C13H14N2O3 B10934640 N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B10934640
M. Wt: 246.26 g/mol
InChI Key: HPAJGIAAIFOYRC-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both furan and benzoxazole moieties in the structure makes this compound particularly interesting for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves the reaction of 2-furoic acid with 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid chloride in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions .

Industrial Production Methods

Industrial production of this compound can be achieved through microwave-assisted synthesis, which offers several advantages such as reduced reaction time, higher yields, and lower energy consumption. The use of microwave radiation in the presence of effective coupling reagents like DMT/NMM/TsO− or EDC has been shown to produce high yields of this compound .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The benzoxazole moiety can be reduced to form tetrahydrobenzoxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, tetrahydrobenzoxazole derivatives, and various substituted furan compounds .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The furan ring and benzoxazole moiety play crucial roles in its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is unique due to its combined furan and benzoxazole structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

InChI

InChI=1S/C13H14N2O3/c16-13(14-8-9-4-3-7-17-9)12-10-5-1-2-6-11(10)18-15-12/h3-4,7H,1-2,5-6,8H2,(H,14,16)

InChI Key

HPAJGIAAIFOYRC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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